5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thiophene sulfonamide group attached to a tetrahydrobenzo[f][1,4]oxazepine ring, which is further substituted with a chlorine atom and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the construction of the tetrahydrobenzo[f][1,4]oxazepine core. This can be achieved through a cyclization reaction of an appropriate precursor, such as a dihydroxybenzene derivative, under acidic conditions. Subsequent chlorination and sulfonation steps introduce the chlorine and sulfonamide groups, respectively.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely be optimized for efficiency, minimizing waste and maximizing yield. Advanced techniques such as continuous flow chemistry could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the nitro group, if present, to form an amine.
Substitution: : The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Typical reducing agents include hydrogen gas, iron, and tin chloride.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition, particularly of clotting factors, due to its potential anticoagulant properties.
Medicine
Medically, this compound has shown promise as an inhibitor of clotting factor Xa, which makes it a candidate for the development of antithrombotic drugs used to treat conditions such as myocardial infarction, stroke, and deep vein thrombosis.
Industry
In industry, this compound could be used in the production of pharmaceuticals and other chemical products that require its unique structural properties.
Mechanism of Action
The mechanism by which 5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide exerts its effects involves the inhibition of clotting factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. The molecular targets include the active site of factor Xa, where the compound binds and blocks its activity.
Comparison with Similar Compounds
Similar Compounds
Warfarin: : Another anticoagulant that inhibits vitamin K epoxide reductase.
Rivaroxaban: : A direct factor Xa inhibitor used as an anticoagulant.
Apixaban: : Another direct factor Xa inhibitor with a similar mechanism of action.
Uniqueness
Unlike warfarin, which requires regular monitoring and has dietary restrictions, 5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide offers a more predictable anticoagulant effect without the need for frequent blood tests. Additionally, it may have fewer side effects compared to other anticoagulants.
Properties
IUPAC Name |
5-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S2/c1-17-6-7-21-11-3-2-9(8-10(11)14(17)18)16-23(19,20)13-5-4-12(15)22-13/h2-5,8,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUOZTVZOGZISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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